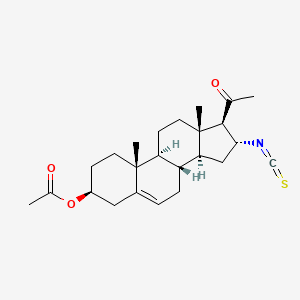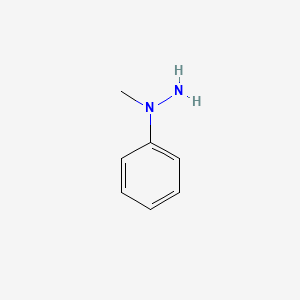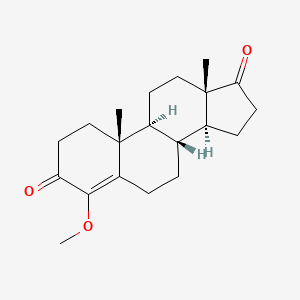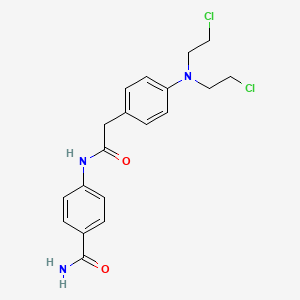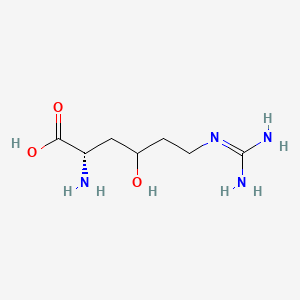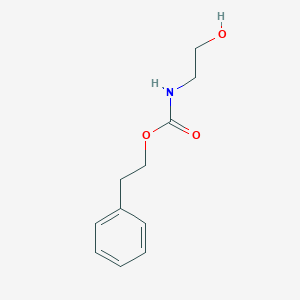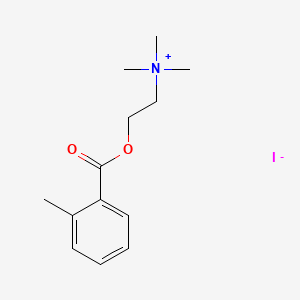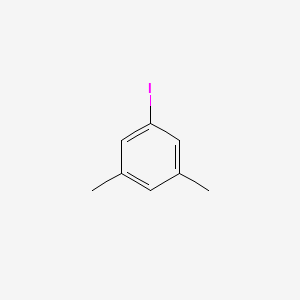
1-Iodo-3,5-dimethylbenzene
Vue d'ensemble
Description
1-Iodo-3,5-dimethylbenzene, also known as 5-Iodo-m-xylene, is an aryl halide . It is used in various chemical reactions and has been studied for its synthesis, NMR, and IR spectra .
Synthesis Analysis
1-Iodo-3,5-dimethylbenzene can be obtained from 5-bromo-m-xylene, via a copper-catalyzed halogen exchange reaction, in the presence of NaI or KI in n-BuOH or DMF (solvents) . It is suitable for use in the synthesis of N-(3,5-xylyl)-N-ethylaniline, an arylamine .
Molecular Structure Analysis
The molecular formula of 1-Iodo-3,5-dimethylbenzene is C8H9I . The structure of this compound can be represented as a benzene ring with two methyl groups (CH3) and one iodine atom (I) attached to it .
Chemical Reactions Analysis
1-Iodo-3,5-dimethylbenzene undergoes various chemical reactions. For instance, it undergoes nitration reaction and copper-catalyzed trifluoromethylation reaction . It also reacts with phenol in the presence of CuFe2O4 nano powder as a recyclable catalyst to afford 1,3-dimethyl-5-phenoxybenzene .
Physical And Chemical Properties Analysis
1-Iodo-3,5-dimethylbenzene is a liquid at room temperature . It has a boiling point of 92-94 °C/3 mmHg (lit.) and a density of 1.608 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.594 (lit.) .
Applications De Recherche Scientifique
Synthesis of Arylamines
1-Iodo-3,5-dimethylbenzene: is utilized in the synthesis of N-(3,5-xylyl)-N-ethylaniline , an arylamine. Arylamines are significant in the development of pharmaceuticals, agrochemicals, and dyes .
α-Arylation of Ketones
This compound plays a crucial role in the α-arylation of ketones. This reaction is pivotal in the synthesis of complex molecules, which are often found in natural products and pharmaceuticals .
Copper-Catalyzed N-Arylation of Imidazoles
1-Iodo-3,5-dimethylbenzene: is involved in copper-catalyzed N-arylation of imidazoles. Imidazoles are a class of compounds widely used in medicinal chemistry, particularly in antifungal and anticancer agents .
Cyanation Reactions
The compound is used in cyanation reactions to form 3,5-dimethylbenzonitrile . Cyanation is a valuable transformation in organic synthesis, leading to nitriles that serve as precursors to carboxylic acids, amides, and amines .
C-O Cross-Coupling Reactions
It is also employed in C-O cross-coupling reactions with phenol, catalyzed by nano-CuFe2O4, to produce 1,3-Dimethyl-5-phenoxybenzene . Such reactions are important for creating materials with potential applications in electronics and photonics .
C-S Bond Formation
Lastly, 1-Iodo-3,5-dimethylbenzene is used in copper-catalyzed C-S bond formation with thiophenol. The formation of C-S bonds is essential in the synthesis of thioethers, which are useful in various chemical industries .
Mécanisme D'action
Target of Action
1-Iodo-3,5-dimethylbenzene, also known as 5-Iodo-m-xylene, is an aryl halide . Its primary targets are organic compounds that can undergo nucleophilic substitution reactions, such as phenol .
Mode of Action
The compound interacts with its targets through a mechanism known as electrophilic aromatic substitution . In this process, the electrophile (1-Iodo-3,5-dimethylbenzene) forms a sigma bond with the benzene ring of the target molecule, generating a positively charged intermediate .
Biochemical Pathways
The affected biochemical pathway involves the copper-catalyzed halogen exchange reaction . This reaction occurs in the presence of NaI or KI in n-BuOH or DMF (solvents) . The downstream effect of this pathway is the formation of new organic compounds, such as 1,3-dimethyl-5-phenoxybenzene .
Pharmacokinetics
The compound’s physical properties, such as its boiling point (92-94 °c/3 mmhg) and density (1608 g/mL at 25 °C), may influence its bioavailability .
Result of Action
The result of the action of 1-Iodo-3,5-dimethylbenzene is the formation of new organic compounds. For example, it can react with phenol to afford 1,3-dimethyl-5-phenoxybenzene . It is also suitable for use in the synthesis of N-(3,5-xylyl)-N-ethylaniline, an arylamine .
Action Environment
The action of 1-Iodo-3,5-dimethylbenzene is influenced by environmental factors such as the presence of a catalyst (e.g., CuFe2O4 nano powder) and the type of solvent used (e.g., n-BuOH or DMF) . These factors can significantly affect the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
1-iodo-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMKEENUYIUKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176985 | |
| Record name | Benzene, 1-iodo-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3,5-dimethylbenzene | |
CAS RN |
22445-41-6 | |
| Record name | Benzene, 1-iodo-3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022445416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-iodo-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details























Synthesis routes and methods IV
Procedure details





















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of the iron complex influence its reactivity with 1-iodo-3,5-dimethylbenzene?
A1: The research demonstrates that the four-coordinate iron complex [(IPr(2)Me(2))(2)Fe(NHMes)(2)] (where IPr(2)Me(2) = 2,5-diisopropyl-3,4-dimethylimidazol-1-ylidene and Mes = mesityl) reacts with 1-iodo-3,5-dimethylbenzene to yield 1-C(6)D(5)-3,5-Me(2)C(6)H(3) and 5-D-1,3-Me(2)C(6)H(3) in deuterated solvents. [] This reactivity is attributed to the steric accessibility of the iron center in the four-coordinate complex. Conversely, the three-coordinate complex [(IPr)Fe(NHDipp)(2)] (where IPr = 2,5-di(2,6-diisopropylphenyl)imidazol-1-ylidene and Dipp = 2,6-diisopropylphenyl) remains inert under similar conditions. This difference highlights the crucial role of steric factors, dictated by the ligand environment around the iron center, in governing the reactivity of these complexes with aryl halides like 1-iodo-3,5-dimethylbenzene. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

